REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([I:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1)[CH3:2].[Sn](Cl)Cl>C(OCC)(=O)C>[NH2:12][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[I:11])[C:4]([O:3][CH2:1][CH3:2])=[O:15]
|
Name
|
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
quenched with NaHCO3(S)
|
Type
|
FILTRATION
|
Details
|
filtered off white solid
|
Type
|
CONCENTRATION
|
Details
|
organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (0→50% EtOAc-hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |